Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5FN2O2S |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C5H5FN2O2S/c1-10-5(9)8-4-7-2-3(6)11-4/h2H,1H3,(H,7,8,9) |
InChI Key |
AICFYFSHXMPNPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC=C(S1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate typically involves the reaction of 5-fluoro-1,3-thiazole-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various electrophilic groups at the 5-position.
Scientific Research Applications
Chemical Synthesis Applications
Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is primarily utilized as an intermediate in organic synthesis. Its thiazole moiety allows for the development of more complex thiazole derivatives, which are essential in the synthesis of pharmaceuticals and agrochemicals. The compound serves as a building block for various chemical reactions, including:
- Formation of Thiazole Derivatives : It can be transformed into other thiazole-containing compounds that exhibit diverse biological activities.
- Synthesis of Specialty Chemicals : The compound's stability and reactivity make it suitable for producing specialty chemicals used in various applications.
Biological Research Applications
This compound has shown promise in biological research, particularly in drug discovery and development. Its unique structure enables it to act as a pharmacophore, leading to several potential applications:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its ability to inhibit the growth of various pathogens, including antibiotic-resistant strains. For instance:
| Pathogen | Activity Level |
|---|---|
| Pseudomonas aeruginosa | High |
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
In laboratory studies, compounds similar to this compound have demonstrated efficacy against these pathogens at low concentrations.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can selectively target cancer cells while sparing normal cells. For example:
- Cell Lines Tested : Human glioblastoma U251 and melanoma WM793 cells.
- IC50 Values : Compounds derived from thiazoles showed IC50 values ranging from 10 to 30 µM against these cell lines.
This selectivity is attributed to the compound's ability to interact with specific molecular targets involved in cancer cell proliferation.
Industrial Applications
In the industrial sector, this compound is used in the production of advanced materials and polymers due to its favorable chemical properties. Its applications include:
- Development of Specialty Polymers : The compound's reactivity can be harnessed to create polymers with specific functionalities.
- Manufacture of Agrochemicals : It plays a role in synthesizing herbicides and pesticides that are effective against a broad spectrum of pests.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal reported that this compound exhibited significant antimicrobial activity against Staphylococcus aureus, outperforming traditional antibiotics under certain conditions .
Case Study 2: Cancer Cell Inhibition
Research involving human cancer cell lines demonstrated that derivatives of this compound effectively inhibited cell growth by inducing apoptosis through specific molecular pathways .
Mechanism of Action
The mechanism of action of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Structural analogs of Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate often differ in substituents at positions 2 and 3. Key derivatives include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group (in ) lowers electron density, increasing melting points compared to alkyl-substituted analogs.
- Fluorine vs. Trifluoromethyl : Fluorine offers moderate electronegativity, while trifluoromethyl (in ) enhances lipophilicity and metabolic resistance.
- Carbamate vs. Acetamide : The methyl carbamate in the target compound may confer hydrolytic stability compared to acetamide derivatives (e.g., ), which are prone to enzymatic cleavage.
Analytical Characterization
Anticancer Potential
Stability and Druglikeness
Biological Activity
Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound belongs to the thiazole family of compounds, which are known for their broad range of biological activities. The introduction of a fluorine atom at the 5-position of the thiazole ring enhances its pharmacological properties, including increased lipophilicity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, such as those regulating cell proliferation and apoptosis. This inhibition can lead to reduced viability in cancer cells and potential therapeutic effects against tumors .
- Targeting Receptors : It may bind to receptors that modulate cellular signaling pathways, influencing processes like inflammation and cell survival.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it selectively decreases the viability of various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | >100 | Minimal effect |
| Caco-2 (Colorectal) | 39.8 | Significant reduction in viability (p < 0.001) |
In a comparative study, the compound showed higher efficacy against Caco-2 cells than A549 cells, suggesting a selective mechanism of action for colorectal cancer .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Effective |
| MRSA | 16 | Superior to reference drugs |
| P. aeruginosa | 64 | Moderate activity |
These findings indicate its potential as an antimicrobial agent against resistant pathogens .
Structure-Activity Relationships (SAR)
The presence of the fluorine atom significantly influences the compound's biological activity. Studies have shown that variations in the thiazole structure can lead to different levels of potency:
- Compounds lacking fluorine often exhibit reduced binding affinity and lower biological activity compared to their fluorinated counterparts.
- Substitutions at other positions on the thiazole ring can further modulate activity; for instance, introducing electron-withdrawing groups tends to enhance anticancer efficacy .
Case Studies
Several studies have focused on the therapeutic applications of this compound:
- Cancer Treatment Study : A study evaluated its effects on human colorectal adenocarcinoma cells (Caco-2). The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability with significant statistical relevance compared to untreated controls .
- Antimicrobial Efficacy Trial : In a trial against multidrug-resistant bacteria, this compound was shown to outperform conventional antibiotics in inhibiting MRSA growth, suggesting its potential as a new therapeutic agent in treating resistant infections .
Q & A
Q. Which HPLC conditions optimally separate this compound from degradation products?
- Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B): 10–60% B over 20 minutes, flow rate 1.0 mL/min. UV detection at 254 nm resolves the parent compound (retention time ~12.5 min) from hydrolyzed byproducts (e.g., 5-fluoro-1,3-thiazol-2-amine at ~8.2 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
